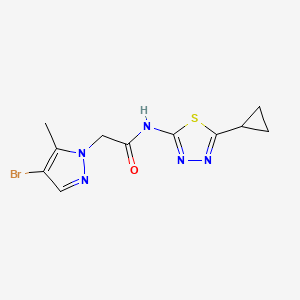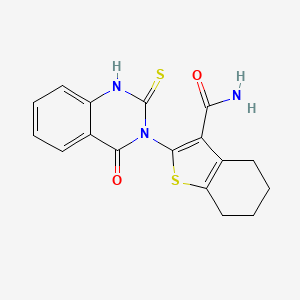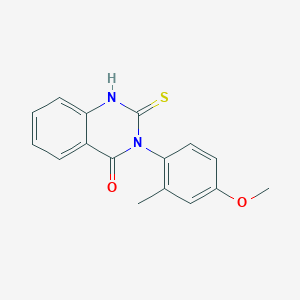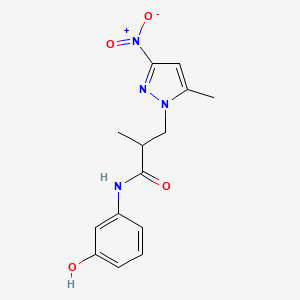methanone](/img/structure/B10971263.png)
[2-(2-Chlorophenyl)quinolin-4-yl](2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)quinolin-4-ylmethanone is a complex organic compound featuring a quinoline core substituted with a 2-chlorophenyl group and a 2-methylpiperidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method starts with the formation of the quinoline core through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of greener chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)quinolin-4-ylmethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chlorophenyl)quinolin-4-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with various biological targets makes it a candidate for drug discovery programs aimed at treating diseases like cancer and neurological disorders .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable and complex organic structures .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets in cells. It can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also modulate signaling pathways involved in cell growth and survival, making it a potent therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)quinolin-4-ylmethanol: Similar structure but with a different piperidine substitution.
2-(2-Chlorophenyl)quinolin-4-ylmethanone: Lacks the methyl group on the piperidine ring.
2-(2-Chlorophenyl)quinolin-4-ylmethanone: Contains an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
The presence of the 2-methylpiperidin-1-yl group in 2-(2-Chlorophenyl)quinolin-4-ylmethanone provides unique steric and electronic properties that can enhance its biological activity and selectivity compared to similar compounds .
This detailed overview highlights the significance of 2-(2-Chlorophenyl)quinolin-4-ylmethanone in various fields, emphasizing its potential as a versatile and valuable compound in scientific research and industrial applications
Properties
Molecular Formula |
C22H21ClN2O |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)quinolin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H21ClN2O/c1-15-8-6-7-13-25(15)22(26)18-14-21(17-10-2-4-11-19(17)23)24-20-12-5-3-9-16(18)20/h2-5,9-12,14-15H,6-8,13H2,1H3 |
InChI Key |
PIYCMGWZBJSWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10971187.png)
![4-methyl-3-[(2-methylbenzyl)sulfanyl]-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B10971196.png)
![2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10971197.png)
![4-bromo-N-[1-(2,4-dimethylphenyl)ethyl]-5-propylthiophene-2-carboxamide](/img/structure/B10971203.png)
![N-(3-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10971205.png)
![2-(4-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971209.png)

![(1-{2-[(4'-Carbamoyl-2,3'-bithiophen-5'-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B10971213.png)
![3-Cyclohexyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10971219.png)


![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10971240.png)
![2,4-dichloro-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10971247.png)

